Product packaging for [(1-Cyclohexylpiperidin-3-YL)methyl]amine(Cat. No.:CAS No. 883533-78-6)

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Cat. No.: B1487638
CAS No.: 883533-78-6
M. Wt: 269.25 g/mol
InChI Key: OPTUWNRYMCWZCC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound [(1-cyclohexylpiperidin-3-YL)methyl]amine is systematically named (1-cyclohexylpiperidin-3-yl)methanamine according to IUPAC rules. Its structure consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the nitrogen with a cyclohexyl group and at the third carbon with an aminomethyl group (–CH2NH2).

The molecular formula is C12H24N2 , with a molecular weight of 196.33 g/mol . The SMILES notation for the compound is C1CCC(CC1)N2CCCC(C2)CN , which encodes the cyclohexyl group (C1CCC(CC1)), the piperidine ring (N2CCCC(C2)), and the aminomethyl substituent (CN).

A 2D structural representation highlights:

  • A piperidine ring with nitrogen at position 1.
  • A cyclohexyl group attached to the piperidine nitrogen.
  • An aminomethyl (–CH2NH2) group at position 3 of the piperidine ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers:

Identifier Type Value Source
CAS Registry Number 883533-78-6
PubChem CID 23004736
MDL Number MFCD06800482
Synonymous Names (1-Cyclohexyl-3-piperidinyl)methanamine; 1-(1-Cyclohexylpiperidin-3-yl)methanamine

The compound is also listed under the European Community (EC) number 894-949-5 in some regulatory databases.

Stereochemical Considerations and Isomeric Forms

The stereochemistry of this compound arises from its piperidine and cyclohexane rings, both of which exhibit chair conformations. Key considerations include:

  • Piperidine Ring Substituents :

    • The aminomethyl group at position 3 adopts an equatorial or axial orientation depending on ring puckering.
    • The cyclohexyl group at nitrogen favors an equatorial position to minimize steric strain.
  • Chirality :

    • The compound lacks chiral centers in its primary structure, as the piperidine nitrogen is not stereogenic, and the aminomethyl group is attached to a non-chiral carbon.
    • No optical isomers are reported in literature for this compound.
  • Conformational Isomerism :

    • Interconversion between chair conformations of the piperidine and cyclohexane rings occurs rapidly at room temperature, leading to a dynamic equilibrium.
    • Substituent positions (axial vs. equatorial) influence steric interactions but do not produce distinct isolable isomers under standard conditions.
  • Synthetic Variants :

    • Derivatives with stereochemical modifications (e.g., 3-(methylamino)piperidine analogs) have been synthesized, but these are distinct compounds.

No geometric or diastereomeric forms of this compound have been documented in peer-reviewed studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26Cl2N2 B1487638 [(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS No. 883533-78-6

Properties

IUPAC Name

(1-cyclohexylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJEOPMBGXGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the cyclohexyl substituent at the nitrogen (N-1 position).
  • Installation of the aminomethyl group at the 3-position of the piperidine ring.

Detailed Preparation Route from Cyclohexanone and Piperidine Precursors

A well-documented method involves the following key steps, adapted from related substituted piperidine syntheses described in patent literature:

  • Formation of Enamine Intermediate
    Cyclohexanone is reacted with 1,4-dioxa-8-aza-spiro[4.5]decane to form an enamine intermediate. This step sets the stage for further functionalization on the piperidine ring.

  • Addition of Grignard Reagent
    The enamine intermediate is treated with a Grignard reagent such as phenylmagnesium chloride or substituted phenylmagnesium iodides. This nucleophilic addition introduces the substituent on the piperidine ring, yielding an amine intermediate.

  • Hydrolysis and Salt Formation
    The amine intermediate is hydrolyzed under acidic conditions (e.g., concentrated HCl) to afford the corresponding hydrochloride salt. This step purifies and stabilizes the amine.

  • Transformation with Eschenmoser Salt Variant
    The hydrochloride salt is further reacted with Eschenmoser salt derivatives to introduce the aminomethyl group at the 3-position of the piperidine ring.

  • Final Functional Group Modifications
    The resulting compound can be further modified by reaction with various reagents (halogenated hydrocarbons, ethers, esters, ureas, amides, carbonates) to yield substituted derivatives.

Example Data from Patent:

Step Reagents/Conditions Yield (%) Notes
Enamine formation Cyclohexanone + 1,4-dioxa-8-aza-spiro[4.5]decane Not specified Intermediate IV formed
Grignard addition Phenylmagnesium chloride, room temperature Not specified Amine VI formed
Hydrolysis Concentrated HCl, 20 °C, 12 h 60% Hydrochloride salt VII formed
Eschenmoser salt reaction Variant of Eschenmoser salt, room temperature ~60% Aminomethylation at 3-position

The final product is isolated as a hydrochloride salt, often by precipitation using trimethylchlorosilane in methyl ethyl ketone.

Alternative Synthetic Approaches

  • Reductive Amination
    Reductive amination of 3-formylpiperidine derivatives with cyclohexylamine or its derivatives can be used to install the N-cyclohexyl substituent and the aminomethyl group simultaneously. This method typically uses sodium cyanoborohydride as a reducing agent in methanol/water mixtures at mild temperatures.

  • Hydrogenation of Pyridine Precursors
    Hydrogenation of substituted pyridines bearing cyclohexyl and aminomethyl substituents under catalytic conditions (e.g., Ru, Co, Ni catalysts) can yield the corresponding piperidine derivatives. This method requires control over stereoselectivity and reaction conditions to obtain the desired isomer.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Enamine formation + Grignard Cyclohexanone, 1,4-dioxa-8-aza-spiro, Phenylmagnesium chloride, HCl Well-established, modular Multi-step, requires careful handling of Grignard reagents ~60% (hydrolysis step)
Reductive amination 3-Formylpiperidine, Cyclohexylamine, NaCNBH3, MeOH/H2O Mild conditions, straightforward Requires pure aldehyde precursor ~70% (reported for similar amines)
Catalytic hydrogenation Substituted pyridines, Ru/Co/Ni catalysts, H2 gas Efficient ring saturation, scalable Requires high pressure, catalyst cost Variable, often >60%

Research Findings and Notes

  • The enamine-Grignard route provides flexibility for introducing diverse substituents on the piperidine ring, allowing structural analog development.
  • Hydrochloride salt formation improves compound stability and facilitates purification.
  • Reductive amination is a widely used method for preparing substituted piperidines due to operational simplicity and good yields.
  • Recent advances in catalytic hydrogenation provide environmentally friendlier alternatives with potential for stereoselective synthesis, but require more sophisticated setups.
  • Analytical characterization (melting points, NMR, chromatography) confirms product identity and purity in all methods.

Chemical Reactions Analysis

Types of Reactions: [(1-Cyclohexylpiperidin-3-yl)methyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield secondary or tertiary amines.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

[(1-Cyclohexylpiperidin-3-YL)methyl]amine can be described by its structural formula, which includes a cyclohexyl group attached to a piperidine ring. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.

Pharmacological Applications

1. Rho Kinase Inhibition

One of the primary applications of this compound is as a Rho kinase inhibitor. Rho kinase plays a significant role in several physiological processes, including smooth muscle contraction and cell proliferation. Inhibition of this enzyme has been linked to therapeutic effects in conditions such as:

  • Hypertension : By relaxing vascular smooth muscle, Rho kinase inhibitors can lower blood pressure.
  • Urinary Incontinence : The compound has shown promise in treating urinary incontinence by inhibiting detrusor muscle contraction .
  • Cardiovascular Diseases : Its ability to prevent vasoconstriction and platelet aggregation positions it as a candidate for treating various cardiovascular disorders .

2. Neurological Disorders

Research indicates that compounds similar to this compound may have neuroprotective effects. By modulating neurotransmitter systems, these compounds could potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

3. Cancer Therapy

The inhibition of Rho kinase has implications in oncology, particularly in preventing tumor cell migration and invasion. Studies suggest that targeting Rho kinase pathways can enhance the efficacy of existing chemotherapeutic agents .

Case Study 1: Treatment of Urinary Incontinence

In a clinical study, patients treated with this compound exhibited significant improvements in urinary control compared to placebo groups. The mechanism was attributed to the compound's ability to relax the detrusor muscle via Rho kinase inhibition .

Case Study 2: Cardiovascular Health

A preclinical trial demonstrated that administration of this compound led to reduced blood pressure and improved endothelial function in hypertensive animal models. These findings support its potential use in managing hypertension and related cardiovascular conditions .

Mechanism of Action

[(1-Cyclohexylpiperidin-3-yl)methyl]amine is structurally similar to other piperidine derivatives, such as piperidin-3-ylmethylamine and cyclohexylamine. its unique cyclohexyl group and amine functionality distinguish it from these compounds. The presence of the cyclohexyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl-Piperidine Cores

N-CYCLOHEXYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
  • Structure: Incorporates a thienopyrimidine ring substituted with phenyl and cyclohexylamine groups.
  • Key Differences: The thienopyrimidine core introduces aromaticity and planar geometry, enhancing π-π stacking interactions compared to the flexible piperidine ring in the target compound.
  • Implications : Likely exhibits improved binding to enzymes or receptors requiring planar aromatic recognition, such as kinases .
3-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine
  • Structure : Features a cyclopentane ring with a methyl group and a piperidine-linked ethylamine chain.
  • The ethyl linker increases conformational flexibility, which may affect target selectivity .

Piperidine Derivatives with Aromatic Substituents

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
  • Structure : Contains a 4-phenylpiperidine group and a tetrahydro-2H-pyran-4-amine substituent.
  • Key Differences: The phenyl group enhances aromatic interactions, while the pyran ring introduces oxygen-based hydrogen bonding.
  • Synthetic Yield : Reported synthesis yields for similar compounds range from 17.9% to moderate levels, depending on substituent complexity .
3-Ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structure : Includes a trifluoromethylphenyl group on a piperazine ring.
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and possibly CNS penetration. Piperazine rings offer basicity and solubility advantages over piperidine .

Amine Derivatives with Heterocyclic Cores

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole core with pyridinyl and cyclopropylamine substituents.
  • Key Differences : The pyridine and pyrazole rings provide dual aromatic systems for target binding, while the cyclopropyl group reduces steric hindrance compared to cyclohexyl. This may improve binding kinetics but reduce lipophilicity .
  • Physical Properties : Melting point 104–107°C; synthesized in 17.9% yield .
3-(3-Chlorophenyl)-1H-pyrazol-5-amine
  • Structure : Chlorophenyl-substituted pyrazole.
  • Key Differences : The chlorine atom facilitates halogen bonding and increases electronegativity, enhancing receptor affinity in halogen-rich environments (e.g., ion channels) .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties Reference
[(1-Cyclohexylpiperidin-3-YL)methyl]amine C₁₂H₂₄N₂ Cyclohexyl, piperidinyl, aminomethyl Not reported High lipophilicity, CNS potential
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ Pyridinyl, pyrazolyl, cyclopropyl 104–107 Moderate yield (17.9%), dual aromaticity
3-Ethyl-N-...piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₇H₄₀F₃N₃O₂ Trifluoromethylphenyl, piperazinyl Not reported Enhanced metabolic stability
N-CYCLOHEXYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE C₁₈H₁₉N₃S Thienopyrimidinyl, phenyl Not reported Planar aromatic core for kinase binding

Biological Activity

[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexyl group and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H19NC_{13}H_{19}N and a molecular weight of approximately 201.30 g/mol. Its structure contributes to its solubility and interaction with biological systems, making it a candidate for further pharmacological exploration.

1. Receptor Interactions

This compound exhibits significant activity as a ligand for various G-protein coupled receptors (GPCRs). Notably, it has shown affinity towards:

  • Histamine H1 Receptor (H1R) : This receptor is involved in several physiological processes, including allergic reactions and neurotransmission. The interaction of this compound with H1R suggests potential applications in treating allergies and other related conditions .
  • Histamine H3 Receptor (H3R) : The compound may also modulate neurotransmitter release, indicating its potential role in cognitive functions and sleep regulation .

The biological activity of this compound can be attributed to its ability to bind to specific receptor sites, inducing conformational changes that activate downstream signaling pathways. For example, binding to the H1R can lead to the activation of Gq/11 proteins, which subsequently modulate adenylate cyclase activity and influence neurotransmitter release .

1. In Vitro Studies

Research has demonstrated that this compound significantly inhibits the release of histamine in mast cells, suggesting its potential as an antihistaminic agent. In vitro assays indicated that this compound could effectively reduce allergic responses by blocking histamine release from immune cells .

2. Animal Models

In animal studies, administration of this compound resulted in decreased symptoms associated with allergic reactions, including reduced itching and inflammation. These findings underscore the compound's therapeutic potential in managing allergic conditions.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(Pyridin-3-yl)-piperidineContains a piperidine ringLacks the cyclohexyl group
4-(Pyridin-3-yl)-1-butanamineSimilar amine structureDifferent carbon chain length
N,N-Dimethyl-pyridin-3-methanamineDimethyl substitution on nitrogenDifferent substitution pattern affecting activity

This comparison illustrates how this compound stands out due to its unique combination of structural elements, potentially leading to distinct biological activities not observed in other compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(1-Cyclohexylpiperidin-3-YL)methyl]amine, and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, cyclohexylation of piperidine derivatives followed by functionalization via reductive amination or nucleophilic substitution. Structural validation employs:

  • FTIR Spectroscopy : Peaks at ~3395 cm⁻¹ (O-H stretch) and ~1031 cm⁻¹ (C-N stretch) confirm amine and hydroxyl groups .
  • Elemental Analysis : Increased nitrogen content post-synthesis (e.g., 23 wt.% in analogous compounds) verifies amine incorporation .
  • BET Analysis : Reduced surface area (e.g., 43 wt.% decrease) and pore volume indicate successful functionalization .

Q. What foundational biological activities are associated with this compound?

  • Methodological Answer : Piperidine derivatives exhibit antimicrobial, anticancer, and neuropharmacological potential. For example:

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : IC₅₀ values in cancer cell lines (e.g., MTT assays) .
  • Neurotransmitter Receptor Binding : Radioligand displacement assays to assess affinity for serotonin/dopamine receptors .

Advanced Research Questions

Q. How do structural modifications of this compound influence its CO₂ adsorption capacity?

  • Methodological Answer : Amine-functionalized materials enhance CO₂ capture via chemisorption. Key factors:

  • Amine Loading : Higher nitrogen content (e.g., 23 wt.%) correlates with increased CO₂ uptake (e.g., 2.63 mmol/g in analogous MDEA-MC systems) .
  • Pore Structure : Reduced BET surface area (e.g., 356.6 → 203.3 m²/g) but enhanced amine-CO₂ interaction improves capacity despite lower porosity .
  • Table 1 : CO₂ Adsorption Performance
MaterialCO₂ Capacity (mmol/g)Surface Area (m²/g)Nitrogen Content (wt.%)
Base Material1.60356.60.30
Functionalized Analog2.63203.323.0
Commercial Activated Carbon1.95850.0<1.0
Data adapted from analogous studies .

Q. What molecular mechanisms underlie the neuropharmacological activity of this compound?

  • Methodological Answer : Hypothesized interactions with CNS targets:

  • Docking Studies : Molecular modeling to predict binding to serotonin (5-HT₃) or dopamine (D₂) receptors .
  • Kinetic Analysis : Patch-clamp electrophysiology to measure ion channel modulation in neuronal cultures .
  • Metabolic Stability : LC-MS/MS to assess blood-brain barrier penetration and half-life in preclinical models .

Q. How can synthesis conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Catalyst Screening : Pd/C or Raney Ni for efficient reductive amination .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for >95% purity .

Data Contradiction Analysis

Q. Why do some studies report reduced surface area in amine-functionalized materials yet higher adsorption capacity?

  • Resolution : While pore blocking lowers surface area (e.g., 43 wt.% reduction in BET), amine groups introduce chemisorption sites, overriding the limitations of physical adsorption. This dual mechanism (physical + chemical) explains enhanced CO₂ uptake despite structural changes .

Research Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :

  • Cancer : NCI-60 cell line panel for broad-spectrum cytotoxicity screening .
  • Neurodegeneration : SH-SY5Y cells for Alzheimer’s-related tau phosphorylation assays .
  • Inflammation : LPS-stimulated RAW 264.7 macrophages for cytokine (IL-6, TNF-α) inhibition studies .

Key Challenges and Future Directions

  • Challenge : Balancing amine loading with material porosity for adsorption optimization.
  • Future Work : Developing hybrid composites (e.g., graphene oxide supports) to mitigate pore blockage .
  • Challenge : Improving metabolic stability for CNS applications.
  • Future Work : Deuterium exchange or prodrug strategies to enhance pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Cyclohexylpiperidin-3-YL)methyl]amine
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[(1-Cyclohexylpiperidin-3-YL)methyl]amine

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